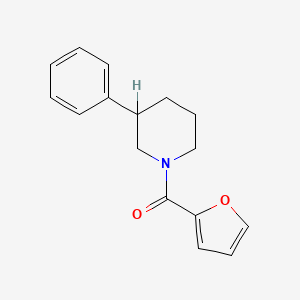

Furan-2-yl(3-phenylpiperidin-1-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl-(3-phenylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(15-9-5-11-19-15)17-10-4-8-14(12-17)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNXOHICBYMMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-phenylpiperidin-1-yl)methanone typically involves the reaction of 2-furoyl chloride with 3-phenylpiperidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl(3-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carbonyl group in the furoyl moiety can be reduced to form alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Alcohol derivatives of the furoyl group.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that derivatives of furan-containing compounds exhibit significant anticancer properties. For instance, furan derivatives have been studied for their ability to inhibit key signaling pathways involved in cancer progression, such as the STAT3 pathway. The compound's structural similarity to known anticancer agents suggests it may also possess similar properties, warranting further investigation into its efficacy as an anticancer agent .

2. Neuropharmacology

Furan-2-yl(3-phenylpiperidin-1-yl)methanone has been explored for its neuropharmacological effects. Compounds with piperidine structures are often investigated for their potential as anxiolytics and antidepressants. Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially leading to therapeutic effects in anxiety and depression .

3. Antimicrobial Properties

The antimicrobial activity of furan derivatives has been documented in several studies. Furan-based compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could be developed into a novel antimicrobial agent .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in 2018, researchers synthesized various furan derivatives, including this compound, and evaluated their anticancer activity using cell lines from breast and lung cancers. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The study concluded that further optimization of these compounds could yield effective anticancer drugs .

Case Study 2: Neuropharmacological Assessment

A recent investigation focused on the neuropharmacological profile of furan-based compounds, including this compound. Behavioral assays in rodent models demonstrated anxiolytic-like effects, suggesting potential therapeutic applications in treating anxiety disorders. The mechanism of action was hypothesized to involve modulation of serotonin receptors .

Mechanism of Action

The mechanism of action of Furan-2-yl(3-phenylpiperidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furoyl and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of Furan-2-yl(3-phenylpiperidin-1-yl)methanone, highlighting differences in substituents, biological activity, and physicochemical properties.

Key Observations:

Structural Modifications and Activity: The presence of a 3-phenylpiperidine group in the target compound distinguishes it from simpler phenyl-substituted analogs (e.g., Compound 8c). Halogenated analogs, such as (2-Bromophenyl)(furan-2-yl)methanone (17), may exhibit altered electronic properties and steric effects, though their PTK activity remains uncharacterized . Compound 8c (IC₅₀ = 2.72 μM) demonstrates that halogen/methyl substituents on the phenyl ring significantly enhance PTK inhibition compared to genistein (IC₅₀ = 13.65 μM) . This suggests that electron-withdrawing groups or bulky substituents optimize receptor binding.

Physicochemical Properties: Derivatives with bulky aromatic systems, such as (4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone (3u), exhibit lower melting points (123–124°C) compared to genistein (297–298°C), likely due to reduced crystallinity from the naphthalene moiety .

Synthetic Accessibility :

- The target compound is listed as "discontinued" in commercial catalogs (), suggesting challenges in synthesis or scalability compared to simpler analogs like Compound 8c, which is synthesized in high yields (e.g., 71–86% for isoxazole derivatives in ).

Biological Activity

Furan-2-yl(3-phenylpiperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound, also known as a benzoylpiperidine derivative, features a furan ring and a piperidine moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its role as a protein tyrosine kinase inhibitor . By inhibiting these enzymes, the compound can disrupt various cell signaling pathways crucial for cancer progression and other diseases. The binding affinity and selectivity for specific kinases play a critical role in its therapeutic efficacy.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including breast, ovarian, and colorectal cancers. The compound has shown IC50 values ranging from 7.9 µM to 92 µM across different cell types, indicating its effectiveness in reducing cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects . Preliminary studies suggest that it may possess activity against various bacterial strains, contributing to its potential use in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Antiproliferative Activity :

- Selectivity for Cancer Cells :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Furan-2-yl-(phenyl)methanone | Lacks piperidine moiety | Reduced biological activity |

| 4-Phenylpiperidin-1-yl)methanone | Lacks furan ring | Lower reactivity and pharmacological properties |

| Furan derivatives with varying substitutions | Diverse activities depending on substituents | Variable efficacy against different targets |

This comparison underscores the importance of structural components in determining biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Furan-2-yl(3-phenylpiperidin-1-yl)methanone, and how can purity be maximized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution followed by nitro group reduction. For example, reacting 1-(2-furoyl)piperazine with 4-fluoronitrobenzene in acetonitrile at 70°C under basic conditions (e.g., K₂CO₃) yields intermediate nitro derivatives. Subsequent reduction with SnCl₂ produces the final amine-containing product .

- Purification : Use triethylamine-treated silica gel column chromatography with gradient elution (e.g., 2.5% EtOAc/CH₂Cl₂) to isolate the product, monitored via TLC (Rf ~0.20) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- FT-IR : Confirm carbonyl (C=O) stretches at ~1625 cm⁻¹ and aromatic C-H bending .

- NMR : Analyze piperidine/furan ring coupling patterns and phenyl group integration.

- Mass Spectrometry : Validate molecular weight via electron ionization (EI-MS) .

Q. How can preliminary biological activity screening be designed for this compound?

- Approach : Use molecular docking (e.g., PyRx software) to predict interactions with targets like GPR55 or tubulin. Validate with in vitro assays (e.g., antimicrobial susceptibility testing against Gram-positive bacteria) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Analysis : Employ SHELXL for high-resolution refinement, particularly for twinned crystals. Compare hydrogen-bonding networks (e.g., packing along the b-axis) and validate with CCDC deposition codes .

Q. How can reaction mechanisms for piperidine-furan methanone derivatives be elucidated?

- Methods :

- Kinetic Studies : Monitor intermediates via stopped-flow NMR.

- DFT Calculations : Model transition states for nucleophilic substitution steps using Gaussian09 .

Q. What analytical workflows address discrepancies in biological activity data across studies?

- Resolution : Cross-validate IC₅₀ values using orthogonal assays (e.g., MTT vs. ATP-luminescence). For example, inconsistent antimicrobial results may arise from solvent effects (DMSO vs. aqueous buffers), requiring controlled solvent-matched experiments .

Q. How can pharmacophore models guide structural optimization?

- Design : Use Schrödinger’s Phase to map hydrogen-bond acceptors (furan oxygen) and hydrophobic regions (phenyl group). Prioritize derivatives like (6-(furan-2-yl)-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone for synthesis .

Q. What chromatographic methods separate enantiomers of chiral analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.